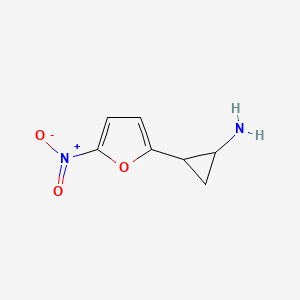

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine

説明

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine is a cyclopropane derivative featuring a 5-nitrofuran-2-yl substituent attached to the cyclopropane ring, with an amine group at the adjacent position.

特性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC名 |

2-(5-nitrofuran-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H8N2O3/c8-5-3-4(5)6-1-2-7(12-6)9(10)11/h1-2,4-5H,3,8H2 |

InChIキー |

SUQUWNYMHYLXFU-UHFFFAOYSA-N |

正規SMILES |

C1C(C1N)C2=CC=C(O2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine typically involves the nitration of furan derivatives followed by cyclopropanation . One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to cyclopropanation using diazomethane or similar reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .

化学反応の分析

Reduction of the Nitro Group

The nitro group on the furan ring undergoes catalytic hydrogenation or chemical reduction, yielding intermediates critical for biological activity.

-

Catalytic hydrogenation : Rhodium-based catalysts (e.g., Rh(COD)(2-picoline)₂) reduce nitro groups in nitrofurans to amines, producing CO₂ as a byproduct via decarboxylation steps . For example:

-

Chemical reduction : Sodium dithionite or Fe/HCl systems reduce nitro groups to hydroxylamines or amines, depending on conditions. The primary amine in the cyclopropane ring may remain unaffected.

Amine Functionalization

The primary amine participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example:

Yields exceed 85% in methanol with triethylamine as a base.

-

Schiff base formation : Condenses with aldehydes (e.g., 5-nitrofuran-2-carbaldehyde) to generate imines, useful for synthesizing heterocyclic derivatives .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

-

Acid-catalyzed ring-opening : In HCl/ethanol, the cyclopropane ring opens to form a dihydrofuran derivative, retaining the nitro group.

-

Nucleophilic attack : Thiols or amines attack the cyclopropane under basic conditions, yielding open-chain thioethers or diamines .

Electrophilic Aromatic Substitution

The electron-deficient furan ring directs electrophiles to specific positions:

-

Nitration : Further nitration occurs at the 3-position of the furan ring under HNO₃/H₂SO₄, though steric hindrance from the cyclopropane may limit reactivity .

-

Halogenation : Bromine in acetic acid selectively substitutes the 4-position of the furan .

Oxidation and Stability

-

Nitro group stability : The nitro group resists oxidation but decomposes under UV light, forming reactive intermediates (e.g., nitroxyl radicals) .

-

Amine oxidation : The primary amine oxidizes to a nitroso derivative with H₂O₂/Fe²⁺, though this is less common due to competing furan ring reactions.

Table 1: Key Reaction Conditions and Outcomes

Biological Activation Pathways

The nitro group’s reduction generates cytotoxic intermediates that alkylate bacterial DNA, while the cyclopropane amine enhances membrane permeability . Metabolites include:

科学的研究の応用

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine has several scientific research applications:

作用機序

The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The molecular targets include bacterial nitroreductases and other enzymes involved in DNA synthesis and repair .

類似化合物との比較

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine

- Structure : A cyclopropane ring with a 3,4-difluorophenyl group and an amine.

- Application : Key intermediate in synthesizing ticagrelor, an antiplatelet drug for acute coronary syndrome.

- Synthesis : Produced via lipase-mediated kinetic resolution in flow chemistry systems, emphasizing enantioselectivity.

- Advantage : High stereochemical purity critical for biological activity.

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- Structure : Cyclopropane with a trifluoromethyl group and amine hydrochloride salt.

- Application : Building block in drug discovery, leveraging the CF₃ group for enhanced lipophilicity and metabolic resistance.

- Synthesis : Commercial availability (CAS: 35501-83-8) indicates scalable production methods.

2-(1-Methylindolin-5-yl)cyclopropan-1-amine

- Structure : Indoline-substituted cyclopropanamine.

- Data : Molecular formula C₁₂H₁₆N₂ (MW: 188.27); purity ≥98%.

Heterocyclic-Substituted Cyclopropanamines

2-Methyl-1-(thiophen-2-yl)cyclopropan-1-amine Hydrochloride

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride

N-((2-Chlorothiazol-5-yl)methyl)cyclopropanamine Hydrochloride

- Structure : Thiazole-linked cyclopropanamine.

- Application : Antimicrobial or antiviral candidate, given thiazole’s prevalence in such agents.

- Synthesis : Modular synthesis involving chlorothiazole intermediates.

Structural and Functional Analysis

Table 1: Key Properties of Cyclopropanamine Derivatives

生物活性

2-(5-Nitrofuran-2-yl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring and a nitrofuran moiety, with the molecular formula C₇H₈N₂O₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine features a cyclopropanamine group attached to a 5-nitrofuran ring. The nitrofuran group is known for its diverse biological activities, which include antibacterial, antifungal, and anticancer properties. The unique combination of these structural features may confer distinct biological properties compared to other nitrofuran derivatives.

Mechanisms of Biological Activity

Research indicates that compounds containing nitrofuran groups exhibit significant antimicrobial properties. The mechanisms of action typically involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to DNA, causing cellular damage and death . For instance, similar nitro compounds have been shown to produce toxic intermediates that disrupt cellular processes in various microorganisms.

Antimicrobial Activity

The antimicrobial potential of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine has been evaluated through various studies:

In particular, derivatives of nitrofuran have been found effective against M. tuberculosis, indicating potential for development as new antituberculosis agents . The structure-activity relationship suggests that modifications to the nitrofuran moiety can enhance activity against specific pathogens.

Anticancer Activity

Recent studies have also explored the anticancer potential of compounds similar to 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine. Research indicates that certain nitro-containing compounds can inhibit tumor growth by targeting specific cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Compound X | H1975 (NSCLC) | 0.07 | Strong inhibition |

| Compound Y | A549 (Lung Cancer) | 0.09 | Moderate inhibition |

These findings suggest that modifications to the cyclopropane or nitrofuran moieties may enhance selectivity and potency against various cancer types.

Case Studies

Several case studies highlight the biological activity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine:

-

Antimicrobial Efficacy Against M. tuberculosis :

A study reported that derivatives with similar structures exhibited significant inhibition against M. tuberculosis, demonstrating a promising therapeutic index for treating tuberculosis . -

Anticancer Properties :

Another investigation focused on the effects of nitro-containing compounds on non-small cell lung cancer (NSCLC), revealing potent inhibitory effects on tumor growth in vitro and in vivo . -

Structure-Activity Relationship Studies :

Research has shown that substituents on the cyclopropane or nitrofuran ring can significantly affect biological activity, leading to optimized compounds with enhanced efficacy .

Q & A

Q. How can the synthesis of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine be optimized for yield and purity?

Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) based on analogous cyclopropane derivatives. For example, cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions can be adapted. Purification via recrystallization or column chromatography, guided by NMR and HRMS data (e.g., ¹H NMR δ 1.2–3.0 ppm for cyclopropane protons and nitrofuran signals at δ 7.5–8.5 ppm) ensures structural fidelity . Adjust substituents on the furan or cyclopropane ring to reduce steric hindrance, as demonstrated in structurally similar compounds .

Q. What analytical techniques are critical for confirming the structure of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine?

Methodological Answer: Use a combination of ¹H/¹³C NMR to identify cyclopropane ring protons (characteristic splitting patterns) and nitrofuran aromatic signals. HRMS (e.g., [M+H]+ ion) validates molecular weight. Compare experimental data with computational predictions (DFT calculations) for geometric optimization. For example, cyclopropane derivatives in showed HRMS accuracy within ±0.001 Da .

Q. How can researchers assess the purity of 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine for biological assays?

Methodological Answer: Employ HPLC with a C18 column and UV detection (λ = 254 nm for nitrofuran absorbance). Use gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) to resolve impurities. Purity >95% is typically required, as seen in cyclopropanamine hydrochloride derivatives analyzed via LC-MS .

Advanced Research Questions

Q. How can contradictory biological activity data for nitrofuran-cyclopropane hybrids be resolved?

Methodological Answer: Perform dose-response studies to distinguish between intrinsic activity and off-target effects. For example, in , fluorinated substituents on the phenyl ring of analogous compounds altered 5-HT2C receptor binding by >10-fold . Use radioligand binding assays or CRISPR-edited cell lines to isolate target interactions. Validate findings with in vivo models to account for metabolic stability differences .

Q. What computational strategies predict the reactivity of the cyclopropane ring in 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine?

Methodological Answer: Apply density functional theory (DFT) to model ring strain and electron distribution. The cyclopropane’s angle strain (60° bond angles) increases susceptibility to electrophilic attack. Molecular dynamics simulations can predict solvolysis pathways in biological matrices, as seen in studies on strained carbocycles .

Q. How do substituent variations on the nitrofuran moiety influence structure-activity relationships (SAR)?

Methodological Answer: Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) on the furan ring. Test for changes in redox potential (via cyclic voltammetry) and antibacterial efficacy (MIC assays). showed that methoxy groups on phenyl rings enhanced receptor binding affinity by modulating lipophilicity .

Q. What stability challenges arise in storing 2-(5-Nitrofuran-2-yl)cyclopropan-1-amine, and how can they be mitigated?

Methodological Answer: Nitrofurans are prone to photodegradation; store in amber vials at –20°C under inert gas. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC analysis. Cyclopropane derivatives in retained >90% purity under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。